2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide
Description
This compound belongs to the thienopyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[2,3-d]pyrimidine scaffold: Substituted with a 4-hydroxy group and 6-methyl moiety, which may enhance hydrogen-bonding capacity and lipophilicity.
- Sulfanyl acetamide linker: A methylsulfanyl group bridges the thienopyrimidine core to the acetamide functionality.
The combination of a sulfanyl linker and indole moiety suggests this compound may target enzymes or receptors with thiol or aromatic binding pockets.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-10-6-13-17(24)21-15(22-18(13)26-10)8-25-9-16(23)20-12-2-3-14-11(7-12)4-5-19-14/h2-7,19H,8-9H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJGGLSLDWBIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide features a complex structure that combines a thieno[2,3-d]pyrimidine core with an indole moiety and a sulfanyl group. This unique configuration suggests a range of potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C16H17N5O3S
- Molecular Weight : 397.5 g/mol
The presence of multiple functional groups, including hydroxyl, sulfanyl, and acetamide, enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for several derivatives was assessed, revealing potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivatives | Similar heterocyclic core | Antimicrobial activity |
| Sulfanylated pyrimidines | Sulfur-containing groups | Antimicrobial properties |
The sulfanyl group is particularly noteworthy as it has been linked to enhanced antimicrobial efficacy in related compounds.
Antitumor Activity
The thieno[2,3-d]pyrimidine scaffold is recognized for its antitumor properties. Studies have shown that modifications to this core can lead to compounds with significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested in vitro against human cancer cell lines, showing promising results in inhibiting cell proliferation .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : Compounds targeting nucleotide biosynthesis pathways have shown potential in disrupting cellular processes essential for pathogen survival and tumor growth.
- Enzyme Inhibition : The interaction with specific enzymes involved in metabolic pathways can lead to reduced viability of microbial cells and cancer cells.
- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to biological targets such as ribosomal RNA or other critical enzymes .
Case Studies
- Antimicrobial Efficacy : A study involving thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The derivatives were synthesized and screened for antibacterial activity, revealing several compounds with MIC values lower than traditional antibiotics .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines showed that certain derivatives of thieno[2,3-d]pyrimidine exhibited cytotoxic effects comparable to established chemotherapeutic agents. The assessment included hemolytic assays to evaluate toxicity levels .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1 highlights key structural and physicochemical differences between the target compound and related acetamide derivatives:
*Calculated from molecular formula C17H14N4O2S2.
Key Observations:
Core Heterocycle: The target compound’s thienopyrimidine core is distinct from the pyrimidinone in and the oxadiazole in . Thienopyrimidines exhibit enhanced π-π stacking and metabolic stability compared to pyrimidinones, which may hydrolyze more readily .
Substituent Effects: The indol-5-yl group in the target compound contrasts with the 2,3-dichlorophenyl group in . Indole’s aromaticity and hydrogen-bonding capacity may favor interactions with hydrophobic enzyme pockets, while chlorine atoms in ’s compound enhance electronegativity and membrane permeability . The 4-hydroxy group on the thienopyrimidine core (target) could improve solubility compared to the 6-oxo group in ’s pyrimidinone, which may form stronger intermolecular hydrogen bonds (consistent with its higher melting point of 230°C) .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a thienopyrimidine-methylsulfanyl intermediate with an indole-acetamide precursor, analogous to methods in for oxadiazole-linked acetamides . ’s compound employs a pyrimidinone-thioacetamide linkage, synthesized via nucleophilic substitution, yielding 80% with high purity (elemental analysis: C 45.29 vs. calc. 45.36) .
Pharmacological Implications
- Thienopyrimidine vs. Oxadiazole: Thienopyrimidines are associated with kinase inhibition (e.g., EGFR, VEGFR), while oxadiazoles () are often explored for antimicrobial activity due to their thiol-reactive properties .
- Indole vs. Dichlorophenyl: Indole’s planar structure may improve DNA intercalation or serotonin receptor binding, whereas dichlorophenyl groups are common in nonsteroidal anti-inflammatory drugs (NSAIDs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
